molecular formula C14H21N3O3S B4424110 1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B4424110
M. Wt: 311.40 g/mol
InChI Key: PZDIQIWECNGQDT-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is attached through a sulfonylation reaction using ethylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

1-(Ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
  • 1-(Ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
  • 1-(Ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

Uniqueness

1-(Ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and their arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-ethylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-9-5-13(6-10-17)14(18)16-11-12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIQIWECNGQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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